molecular formula C11H15NaO2 B5077437 sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate

sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B5077437
M. Wt: 202.22 g/mol
InChI Key: BXEGRGJAVZUBGM-UHFFFAOYSA-M
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Description

Sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with a complex bicyclic structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its stability and reactivity, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of 3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid+NaOHThis compound+H2O\text{3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid+NaOH→this compound+H2​O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical processes within cells. Its unique structure allows it to bind to target molecules with high specificity, influencing various physiological and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Camphene: A monoterpene with a similar bicyclic structure, used in the production of fragrances and as a food additive.

    Norbornane: Another bicyclic compound with applications in organic synthesis and materials science.

Uniqueness

Sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific functional groups and reactivity. Its sodium salt form enhances its solubility and stability, making it more versatile in various applications compared to similar compounds.

Properties

IUPAC Name

sodium;3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2.Na/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13;/h8H,1,4-6H2,2-3H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEGRGJAVZUBGM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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